

# Spectroscopic Analysis of Ethylamine: A Technical Guide

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## Compound of Interest

Compound Name: Ethylamine

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This technical guide provides an in-depth analysis of the spectroscopic data of **ethylamine** ( $\text{CH}_3\text{CH}_2\text{NH}_2$ ), a primary amine of significant interest in chemical synthesis and pharmaceutical development. This document details the mass spectrometry, nuclear magnetic resonance ( $^1\text{H}$  and  $^{13}\text{C}$  NMR), and infrared (IR) spectroscopy data for **ethylamine**, offering a comprehensive resource for its identification and characterization.

## Mass Spectrometry

Mass spectrometry of **ethylamine** provides critical information about its molecular weight and fragmentation pattern, which is essential for structural elucidation.

## Quantitative Mass Spectrometry Data

The electron ionization (EI) mass spectrum of **ethylamine** is characterized by a molecular ion peak and several key fragment ions. The base peak, the most abundant ion, is observed at  $m/z$  30.<sup>[1]</sup>

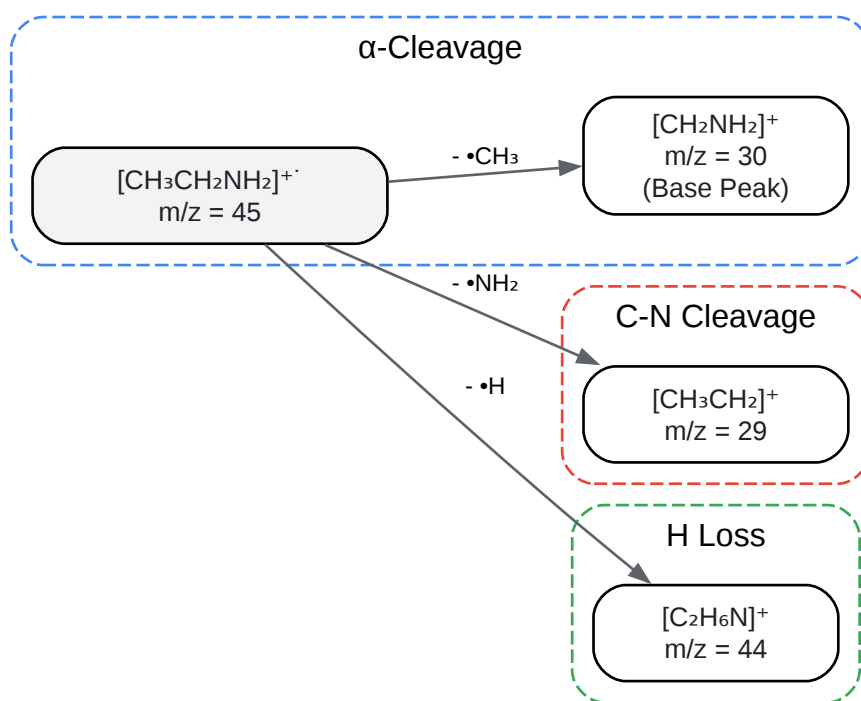
m/z	Relative Abundance (%)	Ion Fragment
45	~27	$[\text{CH}_3\text{CH}_2\text{NH}_2]^+$ (Molecular Ion)
44	~26	$[\text{C}_2\text{H}_6\text{N}]^+$
30	100	$[\text{CH}_4\text{N}]^+$ (Base Peak)
29	~5	$[\text{C}_2\text{H}_5]^+$
28	~17	$[\text{CH}_2\text{N}]^+$
27	~10	$[\text{C}_2\text{H}_3]^+$

Note: Relative abundances are approximate and can vary slightly between different instruments and experimental conditions.

## Fragmentation Pathway

The fragmentation of the **ethylamine** molecular ion ( $[\text{CH}_3\text{CH}_2\text{NH}_2]^+$ ) primarily occurs through two main pathways:

- **Alpha-Cleavage:** The most favorable fragmentation for primary amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This results in the loss of a methyl radical ( $\bullet\text{CH}_3$ ) to form the highly stable immonium ion  $[\text{CH}_2=\text{NH}_2]^+$  at m/z 30, which is the base peak.[\[1\]](#)
- **C-N Bond Cleavage:** Cleavage of the carbon-nitrogen bond can also occur, leading to the formation of an ethyl cation ( $[\text{CH}_3\text{CH}_2]^+$ ) at m/z 29.[\[1\]](#)
- **Loss of a Hydrogen Atom:** The molecular ion can also lose a hydrogen atom to form an ion at m/z 44.[\[1\]](#)



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Fragmentation pathway of **ethylamine** in mass spectrometry.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **ethylamine**.

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **ethylamine** shows three distinct signals corresponding to the three different chemical environments of the protons.[2]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
~1.10	Triplet (t)	3H	$\text{CH}_3-$	~7.2
~2.61	Quartet (q)	2H	$-\text{CH}_2-$	~7.2
~1.2 (variable)	Singlet (s, broad)	2H	$-\text{NH}_2$	N/A

Note: The chemical shift of the -NH<sub>2</sub> protons is variable and can be affected by solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water.[2]

## <sup>13</sup>C NMR Spectroscopy

The proton-decoupled <sup>13</sup>C NMR spectrum of **ethylamine** displays two signals, corresponding to the two non-equivalent carbon atoms in the molecule.[3]

Chemical Shift (δ) ppm	Assignment
~18.5	CH <sub>3</sub> -
~36.5	-CH <sub>2</sub> -

## Infrared (IR) Spectroscopy

The IR spectrum of **ethylamine** reveals the presence of characteristic functional groups through their vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Functional Group
3500-3300	Medium, Broad	N-H Stretch	Primary Amine (-NH <sub>2</sub> )
3000-2850	Medium-Strong	C-H Stretch	Alkane (CH <sub>3</sub> , CH <sub>2</sub> )
1650-1580	Medium	N-H Bend (Scissoring)	Primary Amine (-NH <sub>2</sub> )
1470-1450	Medium	C-H Bend	Alkane (CH <sub>2</sub> , CH <sub>3</sub> )
1220-1020	Medium-Strong	C-N Stretch	Aliphatic Amine
910-665	Strong, Broad	N-H Wag	Primary Amine (-NH <sub>2</sub> )

Note: The N-H stretching and bending vibrations are characteristic of primary amines. The broadness of the N-H stretch is due to hydrogen bonding.[4]

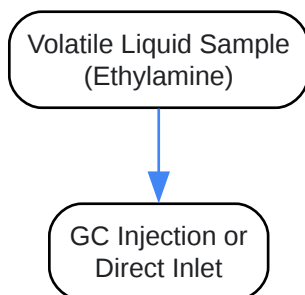
## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Specific parameters may need to be optimized for the instrument in use.

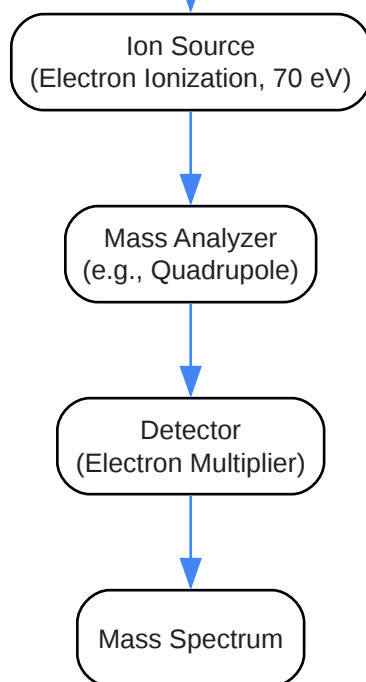
## Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: **Ethylamine**, being a volatile liquid, is typically introduced into the mass spectrometer via a gas chromatography (GC) system or a direct insertion probe suitable for volatile liquids.
- Ionization: The gaseous **ethylamine** molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.<sup>[5]</sup>
- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

## Sample Preparation &amp; Introduction



## Mass Spectrometry Analysis



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## References

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- 2. <sup>1</sup>H proton nmr spectrum of ethylamine C<sub>2</sub>H<sub>7</sub>N CH<sub>3</sub>CH<sub>2</sub>NH<sub>2</sub> low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. <sup>13</sup>C nmr spectrum of ethylamine C<sub>2</sub>H<sub>7</sub>N CH<sub>3</sub>CH<sub>2</sub>NH<sub>2</sub> analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C<sub>13</sub> <sup>13</sup>C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. infrared spectrum of ethylamine C<sub>2</sub>H<sub>7</sub>N CH<sub>3</sub>CH<sub>2</sub>NH<sub>2</sub> prominent wavenumbers cm<sup>-1</sup> detecting ? functional groups present finger print for identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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